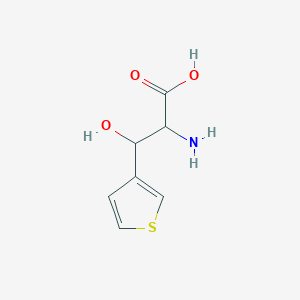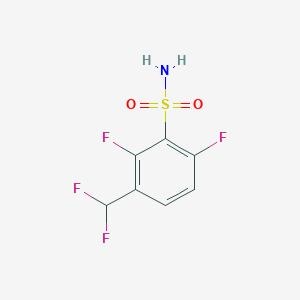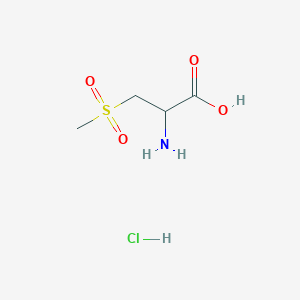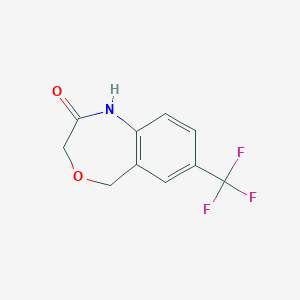![molecular formula C17H16Cl2N2O4 B13555973 [2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate CAS No. 521278-45-5](/img/structure/B13555973.png)
[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate: is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2,6-dichloropyridine-4-carboxylic acid with [2-(4-methoxyphenyl)ethylamine] under specific conditions to form the desired product. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate: can undergo various chemical reactions, including:
Oxidation: The methoxy group on the aromatic ring can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the amide linkage can be reduced to form an amine.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the carbonyl group would result in an amine.
Applications De Recherche Scientifique
[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate: has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be used in biochemical assays to study enzyme interactions or as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of [2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved could include signal transduction cascades or metabolic pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate: is unique due to its specific combination of functional groups and structural features. The presence of both methoxy and dichloropyridine groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
521278-45-5 |
|---|---|
Formule moléculaire |
C17H16Cl2N2O4 |
Poids moléculaire |
383.2 g/mol |
Nom IUPAC |
[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-24-13-4-2-11(3-5-13)6-7-20-16(22)10-25-17(23)12-8-14(18)21-15(19)9-12/h2-5,8-9H,6-7,10H2,1H3,(H,20,22) |
Clé InChI |
IXLCMSCBIOQSCI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC(=NC(=C2)Cl)Cl |
Solubilité |
23.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13555901.png)

![2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate](/img/structure/B13555915.png)
![4-[(5-Chloropyridin-2-yl)oxy]phenylfluoranesulfonate](/img/structure/B13555922.png)
![4-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555929.png)

![2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid](/img/structure/B13555944.png)






